molecular formula C9H12N2O B1364155 N~1~-(2-Methylphenyl)glycinamide CAS No. 145133-90-0

N~1~-(2-Methylphenyl)glycinamide

Cat. No.: B1364155
CAS No.: 145133-90-0
M. Wt: 164.2 g/mol
InChI Key: FPOILVHVCSERPJ-UHFFFAOYSA-N
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Description

N~1~-(2-Methylphenyl)glycinamide is an organic compound with the molecular formula C9H12N2O It is a derivative of glycinamide, where the glycinamide moiety is substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylphenyl)glycinamide typically involves the reaction of 2-methylphenylamine with glycine or its derivatives. One common method is the condensation reaction between 2-methylphenylamine and glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of N1-(2-Methylphenyl)glycinamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Methylphenyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-(2-Methylphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-Methylphenyl)glycinamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-Chlorophenyl)glycinamide
  • N~1~-(2-Methoxyphenyl)glycinamide
  • N~1~-(2-Nitrophenyl)glycinamide

Uniqueness

N~1~-(2-Methylphenyl)glycinamide is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOILVHVCSERPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388582
Record name N~1~-(2-METHYLPHENYL)GLYCINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145133-90-0
Record name N~1~-(2-METHYLPHENYL)GLYCINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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